3,5-Bis(trifluoromethyl)toluene
Overview
Description
3,5-Bis(trifluoromethyl)toluene is an organic compound with the molecular formula C9H6F6. It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring at the 3 and 5 positions, along with a methyl group at the 1 position. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It has been used as a precursor in the synthesis of various compounds, suggesting its potential role in chemical reactions .
Mode of Action
Its high electronegativity and large steric hindrance have been noted to influence its interactions in chemical reactions .
Biochemical Pathways
It has been used in the synthesis of pyrazole derivatives, which have shown potent growth inhibitory effects on drug-resistant bacteria . Additionally, it has been used in the biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Its derivative, a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework, has been synthesized and shown to improve the capacity and cyclic stability of li–s batteries .
Action Environment
The action of 3,5-Bis(trifluoromethyl)toluene can be influenced by environmental factors. For instance, its reactivity can be affected by temperature, as suggested by studies indicating that certain trifluoromethylphenyl Grignard reagents can detonate on loss of solvent contact or upon moderate heating .
Biochemical Analysis
Biochemical Properties
3,5-Bis(trifluoromethyl)toluene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative processes. For instance, in vitro metabolism studies have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite, possibly arising via oxidation of the benzylic position . This interaction suggests that this compound may act as a substrate for certain oxidizing enzymes, leading to the formation of various metabolites.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s high electronegativity and large steric hindrance can affect the diffusion of molecules within cells, potentially altering cellular functions . Additionally, its interactions with cellular proteins and enzymes can lead to changes in metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoromethyl groups enhance the compound’s ability to participate in radical trifluoromethylation reactions, which are crucial in modifying the activity of certain enzymes and proteins . These interactions can result in enzyme inhibition or activation, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the high electronegativity and steric hindrance of the compound can lead to improved stability and cyclic performance in certain applications, such as lithium-sulfur batteries
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage thresholds and potential toxicities is crucial for its safe application in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with oxidizing enzymes. The compound’s metabolism leads to the formation of metabolites such as 3,5-bis(trifluoromethyl)benzoic acid . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells, affecting cellular functions and processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high electronegativity and steric hindrance can affect its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular functions.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within cells, where it can exert its biochemical effects. These localization patterns can influence the compound’s activity and function, affecting various cellular processes and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Bis(trifluoromethyl)toluene can be synthesized through several methods. One common laboratory method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . The reaction can be represented as follows:
PhX+CF3I→PhCF3(where X = I, Br)
Industrial Production Methods: On an industrial scale, this compound is typically produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(trifluoromethyl)toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: 3,5-Bis(trifluoromethyl)benzoic acid.
Reduction: 3,5-Dimethylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Bis(trifluoromethyl)toluene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)benzene
- 1,3,5-Tris(trifluoromethyl)benzene
- α,α,α-Trifluorotoluene
Comparison: 3,5-Bis(trifluoromethyl)toluene is unique due to the specific positioning of its trifluoromethyl groups, which imparts distinct electronic and steric effects compared to its analogs. This unique structure can lead to different reactivity patterns and applications. For example, while 1,3,5-Tris(trifluoromethyl)benzene has three trifluoromethyl groups, the positioning in this compound allows for more selective reactions and interactions .
Properties
IUPAC Name |
1-methyl-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUXTQDCAZNJIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226394 | |
Record name | 3,5-Ditrifluoromethylbenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75462-61-2 | |
Record name | 3,5-Ditrifluoromethylbenzyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075462612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Ditrifluoromethylbenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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